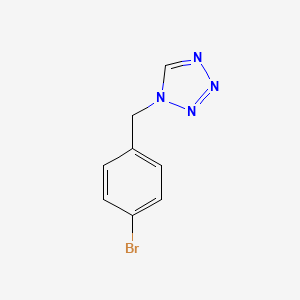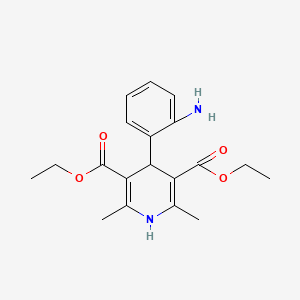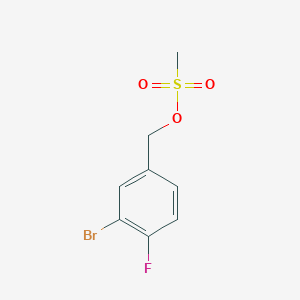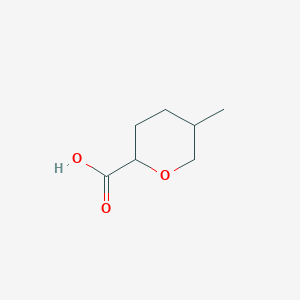
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-bromobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available 4-bromobenzyl chloride. The process includes the formation of the tetrazole ring followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings, forming complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
Benzyl Tetrazole: Lacks the bromine substitution, resulting in different reactivity and biological properties.
4-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the tetrazole ring, leading to different chemical behavior and applications.
4-Bromobenzyl Bromide: Used as an intermediate in the synthesis of various organic compounds, including this compound.
The uniqueness of this compound lies in its combination of the tetrazole ring and the bromobenzyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2 |
Clave InChI |
BLENJLHEHIGUMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NN=N2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Diethyl-4-[2-(trimethylsilyl)ethyl]phenol](/img/structure/B8477563.png)

![2-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B8477577.png)


![Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8477600.png)
![4-[N-(2,4-dimethoxybenzyl)carbamoyl]piperidine](/img/structure/B8477614.png)
![1-(3-Bromophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8477616.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B8477622.png)


